Commercial Availability and Purity Benchmarking for Procurement
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine is commercially stocked as a ready-to-ship research chemical with minimum purity specifications of 95% from AKSci and 97% from Leyan . This contrasts with structurally similar analogs such as 1-benzyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine, which is offered only through custom synthesis platforms or specialized screening libraries without guaranteed stock availability . The immediate commercial availability of the target compound reduces procurement lead time relative to custom-synthesized analogs.
| Evidence Dimension | Minimum Purity and Stock Status |
|---|---|
| Target Compound Data | 95% purity (AKSci), 97% purity (Leyan); in stock |
| Comparator Or Baseline | 1-benzyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine: purity not standardized; available via custom synthesis only |
| Quantified Difference | Target compound offers 2-3% higher purity baseline with immediate availability vs. comparator requiring custom synthesis |
| Conditions | Vendor technical datasheets |
Why This Matters
Procurement of a stock-ready, purity-defined compound minimizes experimental variability and accelerates research timelines compared to custom-synthesized analogs with uncertain delivery windows.
